N3-[3-(tert-Butoxycarbonyl)amino]propyluridine
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Overview
Description
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is a uridine analog. Uridine is a nucleoside that has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the attachment of the propyl chain to the uridine molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while reduction can yield the deprotected amino propyluridine .
Scientific Research Applications
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anticonvulsant and anxiolytic activities.
Medicine: Investigated for its potential use in developing new antihypertensive agents.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine involves its interaction with molecular targets in the body. As a uridine analog, it may interact with nucleoside transporters and enzymes involved in nucleotide metabolism. These interactions can lead to the modulation of various biological pathways, contributing to its anticonvulsant and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound with potential antiepileptic effects.
Other Uridine Analogs: Compounds with similar structures and potential biological activities.
Uniqueness
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is unique due to the presence of the Boc-protected amino group and the propyl chain, which may confer distinct biological activities and chemical properties compared to other uridine analogs .
Properties
Molecular Formula |
C17H27N3O8 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate |
InChI |
InChI=1S/C17H27N3O8/c1-17(2,3)28-15(25)18-6-4-7-19-11(22)5-8-20(16(19)26)14-13(24)12(23)10(9-21)27-14/h5,8,10,12-14,21,23-24H,4,6-7,9H2,1-3H3,(H,18,25)/t10-,12?,13+,14-/m1/s1 |
InChI Key |
LRMGNUHLYJQXNO-KVYFJXEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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